3-Fluorotoluene

Catalog No.
S535345
CAS No.
352-70-5
M.F
C7H7F
M. Wt
110.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorotoluene

CAS Number

352-70-5

Product Name

3-Fluorotoluene

IUPAC Name

1-fluoro-3-methylbenzene

Molecular Formula

C7H7F

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3

InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)F

Solubility

Soluble in DMSO

Synonyms

m-Fluorotoluene

Canonical SMILES

CC1=CC(=CC=C1)F

Description

The exact mass of the compound 3-Fluorotoluene is 110.0532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8860. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis: A Versatile Building Block

-Fluorotoluene serves as a valuable precursor for the synthesis of more complex molecules. The presence of the fluorine atom alters the molecule's reactivity compared to toluene, allowing for targeted modifications. Researchers utilize 3-Fluorotoluene in various reactions, including:

  • Halide exchange reactions: The fluorine can be readily replaced with other halogens (chlorine, bromine, iodine) to create new starting materials for further synthesis [1].
  • Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction allows the attachment of various functional groups to the aromatic ring, leading to diversely functionalized molecules [2].
  • Heck reaction: Similar to Suzuki-Miyaura coupling, the Heck reaction enables the introduction of alkenes using a palladium catalyst [3].

These reactions are crucial in the development of new pharmaceuticals, functional materials, and agrochemicals.

  • [1] Fluorine in Organic Chemistry
  • [2] Suzuki-Miyaura Coupling
  • [3] Heck Reaction

Study of Fluorine-Hydrogen Bonding Interactions

The presence of the C-F bond in 3-Fluorotoluene makes it a valuable tool for studying hydrogen bonding interactions. Fluorine exhibits a unique ability to participate in hydrogen bonding, which plays a crucial role in various biological processes and material properties. Researchers utilize 3-Fluorotoluene as a model compound to understand the strength, directionality, and geometric aspects of these interactions [4].

  • [4] The C-H···F Hydrogen Bond

Reference Compound in Spectroscopy

-Fluorotoluene's well-defined structure and characteristic spectroscopic properties make it a valuable reference compound in various spectroscopic techniques. These techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide vital information about the structure and functionality of molecules. By comparing the spectra of unknown compounds with those of 3-Fluorotoluene, researchers can identify and assign specific peaks to corresponding functional groups [5, 6].

  • [5] Nuclear Magnetic Resonance Spectroscopy:
  • [6] Infrared Spectroscopy

3-Fluorotoluene is an aromatic compound with the molecular formula C7H7F and a molecular weight of 110.13 g/mol. It is identified by the CAS number 352-70-5 and is commonly known as m-fluorotoluene. This compound appears as a clear, colorless to light yellow liquid with an aromatic odor, boiling at approximately 115 °C and melting at -87 °C . It has a density of 0.991 g/mL at 25 °C and is immiscible in water, making it a hydrophobic organic solvent .

3-Fluorotoluene is a flammable liquid with a low flash point, posing a fire hazard. It is also a mild skin and eye irritant. Here are some safety points to consider:

  • Flammability: 3-Fluorotoluene vapors can easily ignite. Proper ventilation and handling procedures are crucial to avoid fire hazards.
  • Toxicity: Limited data exists on the specific toxicity of 3-Fluorotoluene. However, due to its aromatic structure, it is advisable to handle it with care and avoid inhalation or ingestion.
  • Disposal: Proper waste disposal procedures according to local regulations are essential to avoid environmental contamination.

3-Fluorotoluene can be synthesized through several methods:

  • Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on toluene with a fluorine atom using fluorinating agents such as hydrogen fluoride or other fluorinating reagents under controlled conditions.
  • Fluorination of Toluene: Direct fluorination of toluene using elemental fluorine or fluorinating agents can yield 3-fluorotoluene as a product.
  • Gas Phase Selective Synthesis: This technique has been reported for generating 3-fluorobenzaldehyde from 3-fluorotoluene .

3-Fluorotoluene is primarily used in the synthesis of pharmaceuticals and agrochemicals due to its unique properties as a fluorinated aromatic compound. It serves as an intermediate in organic synthesis for producing various derivatives and functionalized compounds. Additionally, it has applications in mass spectrometry for generating tolyl cations during chemical ionization processes .

Several compounds are structurally similar to 3-fluorotoluene, including:

  • 2-Fluorotoluene: Similar in structure but differs in the position of the fluorine atom on the benzene ring.
  • 4-Fluorotoluene: Another positional isomer with different reactivity patterns due to the location of the fluorine substituent.
  • Brominated derivatives (e.g., 4-Bromo-3-fluorotoluene): These compounds contain bromine instead of hydrogen at one position on the aromatic ring.

Comparison Table

Compound NameMolecular FormulaPosition of FluorineUnique Properties
3-FluorotolueneC7H7FMetaModerate reactivity; used in synthesis
2-FluorotolueneC7H7FOrthoHigher electrophilic substitution tendency
4-FluorotolueneC7H7FParaLower reactivity than meta isomer
4-Bromo-3-fluorotolueneC7H6BrFMeta (with bromine)Increased stability due to bromine

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239°C. Flash point 63°F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)

XLogP3

2.7

Exact Mass

110.0532

Boiling Point

240.8 °F at 760 mm Hg (USCG, 1999)
115.0 °C

Flash Point

49 °F (USCG, 1999)

Density

0.9986 at 68 °F (USCG, 1999)

LogP

2.75 (LogP)

Appearance

Solid powder

Melting Point

-125.9 °F (USCG, 1999)
-87.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F72W445DQ0

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 79 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

42.39 mm Hg (USCG, 1999)
21.79 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

352-70-5
2599-73-7

Wikipedia

M-fluorotoluene

General Manufacturing Information

Benzene, 1-fluoro-3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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